

Application Notes and Protocols for R(+)-Methylindazone in Cell Culture

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Compound of Interest		
Compound Name:	R(+)-Methylindazone	
Cat. No.:	B1663522	Get Quote

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Introduction

R(+)-Methylindazone, also known as R(+)-IAA-94, is a potent blocker of epithelial and intracellular chloride channels.[1] Its ability to modulate chloride ion flux makes it a valuable tool for investigating the physiological roles of these channels in various cellular processes. This document provides a detailed protocol for the dissolution of **R(+)-Methylindazone** for use in cell culture experiments, along with a summary of its key chemical properties and an overview of its known effects on intracellular signaling pathways.

Chemical Properties and Solubility

R(+)-Methylindazone is a solid, white to yellow powder.[1] Due to its hydrophobic nature, it is practically insoluble in aqueous solutions like water or phosphate-buffered saline (PBS). The recommended solvent for preparing stock solutions for cell culture applications is dimethyl sulfoxide (DMSO).[1] It is crucial to use anhydrous, newly opened DMSO, as the solvent is hygroscopic and absorption of water can significantly impact the solubility of the compound.[1]

Quantitative Data Summary



Property	Value	Reference
Synonyms	R(+)-IAA-94	[1]
CAS Number	54197-31-8	[1]
Molecular Formula	C17H18Cl2O4	[1]
Molecular Weight	357.23 g/mol	[1]
Appearance	Solid, white to yellow powder	[1]
Solubility in DMSO	100 mg/mL (279.93 mM)	[1]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[1]
Storage (Stock Solution)	-80°C for 2 years; -20°C for 1 year	[1]

Experimental Protocols Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a 1000x stock solution for a final working concentration of 100 μ M. Adjustments can be made based on the desired final concentration.

Materials:

- R(+)-Methylindazone powder (CAS: 54197-31-8)
- Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure:



- Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, weigh out 35.723 mg of R(+)-Methylindazone.
- Dissolution:
 - Aseptically add the weighed R(+)-Methylindazone powder to a sterile microcentrifuge tube.
 - Add 1 mL of anhydrous DMSO.
 - Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
 - If precipitation or cloudiness persists, sonicate the solution for 5-10 minutes.[1] Gentle warming can also be applied, but avoid excessive heat.
- Sterilization: The high concentration of DMSO in the stock solution is bactericidal, so filtration is generally not required.[2] However, if your experimental setup is particularly sensitive, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
- Aliquoting and Storage:
 - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
 - Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

Preparation of Working Solution for Cell Culture

Important Considerations:

- Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity, ideally below 0.1% and not exceeding 0.5%.[3] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
- Preventing Precipitation: Due to the low aqueous solubility of R(+)-Methylindazone, it is
 crucial to perform a stepwise dilution to prevent the compound from precipitating out of
 solution when added to the aqueous culture medium.[2][4]



Procedure (for a final concentration of 100 μM):

- Thaw Stock Solution: Thaw a single aliquot of the 100 mM R(+)-Methylindazone stock solution at room temperature.
- Intermediate Dilution (Optional but Recommended):
 - \circ Prepare an intermediate dilution of the stock solution in cell culture medium. For example, add 10 μ L of the 100 mM stock to 990 μ L of pre-warmed complete cell culture medium to make a 1 mM solution. Mix gently by pipetting.

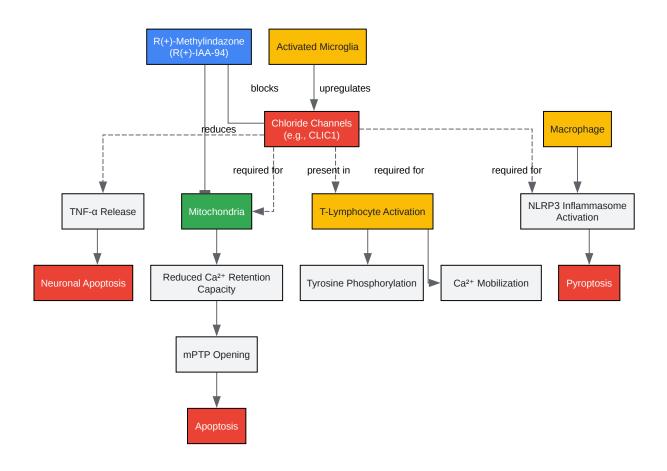
Final Dilution:

- Add the appropriate volume of the stock or intermediate solution to your cell culture vessel containing pre-warmed complete medium. For example, to achieve a 100 μM final concentration in 10 mL of media, add 10 μL of the 100 mM stock solution.
- Immediately after adding the compound, gently swirl the plate or flask to ensure even distribution.
- Incubation: Incubate the cells under their standard conditions for the desired experimental duration.

Signaling Pathways and Mechanism of Action

R(+)-Methylindazone primarily functions by blocking chloride channels, which can have diverse downstream effects on cellular signaling depending on the cell type and context.





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Caption: Downstream effects of R(+)-Methylindazone.

Known downstream signaling effects include:

- Inhibition of T-Lymphocyte Activation: Blockade of chloride channels in T-lymphocytes has been shown to inhibit phytohemagglutinin (PHA)-induced proliferation by interfering with Ca²⁺ mobilization and the tyrosine phosphorylation of several proteins.[2]
- Induction of Mitochondrial-Mediated Apoptosis: In cardiac mitochondria, R(+) Methylindazone reduces the calcium retention capacity, which can trigger the opening of the





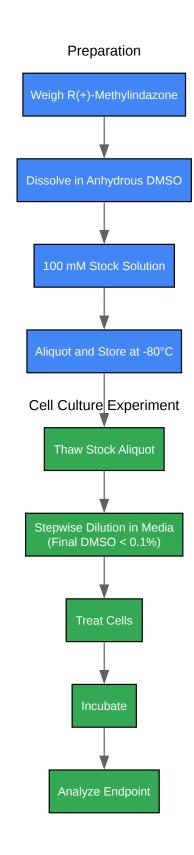


mitochondrial permeability transition pore (mPTP) and initiate the cell death signaling cascade.[5][6][7]

- Neuroprotection via Microglia Modulation: By blocking the chloride intracellular channel-1
 (CLIC1) in microglia, R(+)-Methylindazone can prevent the release of tumor necrosis factoralpha (TNF-α), thereby protecting co-cultured neurons from apoptosis.[8]
- Inhibition of the NLRP3 Inflammasome: R(+)-Methylindazone has been demonstrated to
 inhibit the activation of the NLRP3 inflammasome in macrophages, which in turn suppresses
 pyroptosis, a form of pro-inflammatory cell death.[4] This effect is mediated by preventing the
 interaction between NEK7 and NLRP3.[4]

Experimental Workflow





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Caption: Workflow for **R(+)-Methylindazone** experiments.



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